2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one
Overview
Description
NSC 245214, also known as 2-(3,5-dinitro-2-thienyl)-cyclohexanone, is a dinitrothiophene derivative. It is a crystalline solid with the molecular formula C10H10N2O5S and a molecular weight of 270.3. This compound is primarily used in biochemical research and is known for its high purity, typically ≥95% .
Preparation Methods
The synthesis of NSC 245214 involves the reaction of enamines of some bicyclic and monocyclic ketones with 2,4-dinitrochlorobenzene and 2-chloro-3,5-dinitothiophene . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.
Chemical Reactions Analysis
NSC 245214 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the nitro groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
NSC 245214 is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 245214 involves its interaction with specific molecular targets and pathways. The compound’s dinitrothiophene structure allows it to participate in various biochemical reactions, potentially affecting enzyme activities and protein interactions.
Comparison with Similar Compounds
NSC 245214 can be compared with other dinitrothiophene derivatives and cyclohexanone compounds. Some similar compounds include:
2,4-Dinitrochlorobenzene: A related compound used in similar biochemical applications.
2-Chloro-3,5-dinitrothiophene: Another dinitrothiophene derivative with comparable chemical properties.
Cyclohexanone: The parent compound of NSC 245214, used in various industrial and research applications.
Properties
IUPAC Name |
2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c13-8-4-2-1-3-6(8)10-7(11(14)15)5-9(18-10)12(16)17/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMFAMUMOFXLPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311782 | |
Record name | 2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31554-45-7 | |
Record name | NSC245214 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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